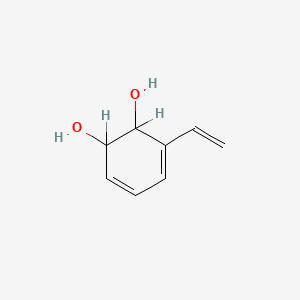

(5-Fluoropyridin-3-yl)methanol

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to "(5-Fluoropyridin-3-yl)methanol" involves complex chemical reactions, including three-step substitution reactions. These processes yield boric acid ester intermediates with benzene rings, showcasing the intricate methods required to produce fluoropyridine derivatives. The synthesis is confirmed through various spectroscopic methods such as FTIR, NMR, and mass spectrometry, along with crystallographic analyses (Huang et al., 2021).

Molecular Structure Analysis

The molecular structure of related compounds is meticulously analyzed using X-ray diffraction and density functional theory (DFT). These studies reveal the conformational dynamics and the consistency between theoretical models and experimental data. The molecular electrostatic potential and frontier molecular orbitals are investigated to understand the physicochemical properties, highlighting the structural intricacies of fluoropyridine derivatives (Huang et al., 2021).

Chemical Reactions and Properties

The chemical reactivity and properties of fluoropyridine derivatives are diverse. The formation of hydrogen-bonded clusters with methanol and the influence of fluorine substitution on chemical behavior are notable. These aspects are explored through spectroscopic techniques and theoretical calculations, offering insights into the reactivity and interaction patterns of these compounds (Nibu, Marui, & Shimada, 2006).

Physical Properties Analysis

The physical properties, including the crystalline structure and the impact of fluorine atoms on molecular geometry and interactions, are crucial for understanding the behavior of "(5-Fluoropyridin-3-yl)methanol" derivatives. Studies on compounds such as (9-fluoro-4H-chromeno[4,3-c]isoxazol-3-yl)methanol provide valuable data on the supramolecular networks, highlighting differences in intermolecular interaction patterns due to fluorine substitution (Rajalakshmi et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity towards different substituents and the effects of fluorination on molecular stability and reactivity, are explored through various synthetic approaches and rearrangement reactions. These investigations shed light on the versatility and reactivity of fluoropyridine derivatives, providing a foundation for further chemical studies (Krow et al., 2004).

Applications De Recherche Scientifique

Hydrogen-Bonded Cluster Study

Research by Nibu, Marui, and Shimada (2006) focused on the electronic and infrared spectra of 2-fluoropyridine-methanol clusters. They observed the structure of hydrogen-bonded clusters of 2-fluoropyridine with methanol, providing insights into weak hydrogen bond interactions through aromatic hydrogen in the IR spectra. This study highlights the significance of (5-Fluoropyridin-3-yl)methanol in analyzing molecular interactions and vibrational frequencies (Nibu, Marui, & Shimada, 2006).

Antagonist Clinical Candidate Discovery

Chrovian et al. (2018) developed a dipolar cycloaddition reaction/Cope elimination sequence to access novel P2X7 antagonists containing a challenging chiral center. Their findings included the discovery of compounds with robust P2X7 receptor occupancy and good tolerability in preclinical species. This demonstrates the application of (5-Fluoropyridin-3-yl)methanol derivatives in medicinal chemistry for mood disorder treatment (Chrovian et al., 2018).

Base Catalysis and H-D Exchange Study

Kheifets, Gindin, and Moskvin (2004) explored the hydrogen atom exchange in 5-fluoro-1-methylpyrimidin-4(1H)-one and its derivatives under base catalysis. This study sheds light on the role of (5-Fluoropyridin-3-yl)methanol in understanding the impact of structural factors on H-D exchange, highlighting its utility in studying chemical kinetics and reaction mechanisms (Kheifets, Gindin, & Moskvin, 2004).

Nanoparticle Preparation for Pulmonary Delivery

Kalantarian et al. (2010) investigated the supercritical antisolvent process to produce 5-fluorouracil nanoparticles for respiratory tract delivery. This study underlines the potential of (5-Fluoropyridin-3-yl)methanol in the development of novel drug delivery systems, particularly for targeting specific organs such as the lungs (Kalantarian et al., 2010).

Safety And Hazards

Orientations Futures

A series of novel 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives were designed and synthesized based on compounds previously reported, and their antibacterial activity was investigated . These compounds exhibited antibacterial activity against gram-positive bacteria, including 7 drug-sensitive strains and 4 drug-resistant strains . These results indicate that these 3-(5-fluoropyridine-3-yl)-2-oxazolidinone derivatives have the potential to be developed into novel candidates for the treatment of gram-positive bacterial infections .

Propriétés

IUPAC Name |

(5-fluoropyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6FNO/c7-6-1-5(4-9)2-8-3-6/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGGJYJXAFSEWNM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60177141 | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Fluoropyridin-3-yl)methanol | |

CAS RN |

22620-32-2 | |

| Record name | 5-Fluoro-3-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22620-32-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60177141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Diethylamino)-2-hydroxyphenyl]-2-methylprop-2-enoic acid](/img/structure/B1217944.png)